molecular formula C11H10N6OS2 B5749717 N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B5749717
M. Wt: 306.4 g/mol
InChI Key: CVYKPZGRMCTJOI-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a useful research compound. Its molecular formula is C11H10N6OS2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is 306.03575131 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS2/c1-17-11(14-15-16-17)19-6-9(18)13-10-12-7-4-2-3-5-8(7)20-10/h2-5H,6H2,1H3,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYKPZGRMCTJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

  • Molecular Formula : C15H16N4OS2
  • Molecular Weight : 332.4 g/mol
  • Purity : Generally ≥ 95%

Biological Activity Overview

The biological activities of benzothiazole derivatives, including N~1~-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide, have been extensively studied. These compounds exhibit a range of activities such as:

  • Antimicrobial Activity : Significant antibacterial and antifungal properties have been reported.
  • Anticancer Activity : In vitro studies suggest potential efficacy against various cancer cell lines.

Antimicrobial Activity

Research has shown that benzothiazole derivatives possess notable antibacterial properties. A study published in PMC highlighted the synthesis and evaluation of various acetamide derivatives containing the 2-mercaptobenzothiazole moiety. The results indicated that these compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
2bE. coli< 10
2cS. aureus< 15
2iS. typhi< 20

The compounds demonstrated MIC values comparable to the standard antibiotic levofloxacin, indicating their potential as effective antimicrobial agents .

Anticancer Activity

In vitro studies have also assessed the anticancer properties of benzothiazole derivatives. A notable investigation evaluated the antiproliferative effects of these compounds on various cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia). The findings suggested that certain derivatives could significantly inhibit cell growth at low concentrations.

Table 2: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AHeLa12 ± 2
Compound BCEM15 ± 3
Compound CL121010 ± 1

The presence of specific functional groups in these compounds was linked to enhanced biological activity .

The mechanism by which N~1~-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide exerts its biological effects is still under investigation. However, it is hypothesized that the benzothiazole moiety plays a crucial role in interacting with biological targets within microbial and cancerous cells.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:

  • Study on Antimicrobial Efficacy : A series of new hybrid compounds were synthesized and tested for their antibacterial activity against multiple strains. The study concluded that certain derivatives exhibited superior activity compared to conventional antibiotics .
  • Anticancer Investigations : Research evaluating the effects on various cancer cell lines revealed that modifications in the molecular structure could enhance cytotoxicity .

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